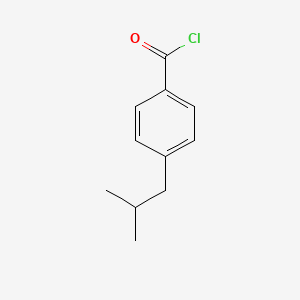![molecular formula C13H13NO4 B1314169 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1775-18-4](/img/structure/B1314169.png)
2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, commonly known as MMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis, mechanism of action, physiological effects, and limitations of MMD in laboratory experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of MMD is not fully understood. However, it is believed that MMD exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. MMD has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, making MMD a potential anticancer drug candidate.
Biochemische Und Physiologische Effekte
MMD has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MMD induces apoptosis, or programmed cell death, in cancer cells. MMD has also been shown to inhibit the growth of cancer cells in animal models. In addition, MMD has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMD has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. MMD is also highly fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, MMD has several limitations. It is a relatively complex compound that requires expertise in organic chemistry for synthesis. In addition, MMD has limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for MMD research. One area of interest is the development of MMD-based polymers with unique properties for use in materials science. Another area of interest is the investigation of MMD as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MMD and its potential applications in various fields.
Synthesemethoden
MMD can be synthesized through a multistep reaction process, which involves the reaction of 2-methyl-1,3-dioxolane with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure MMD. The synthesis process of MMD is relatively complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MMD has been widely studied for its potential applications in various scientific fields. In the field of material science, MMD has been used as a monomer for the synthesis of polymers with unique properties. In the field of medicinal chemistry, MMD has been investigated as a potential drug candidate for the treatment of cancer and other diseases. MMD has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
2-[(2-methyl-1,3-dioxolan-2-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(17-6-7-18-13)8-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPLWNFKMHZONP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507535 |
Source


|
| Record name | 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
1775-18-4 |
Source


|
| Record name | 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

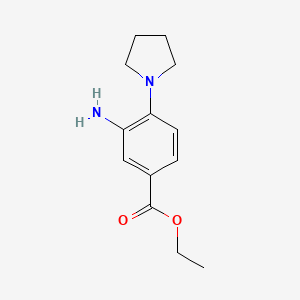
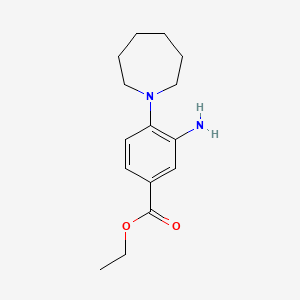
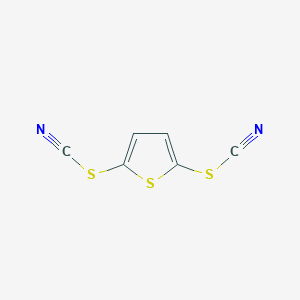
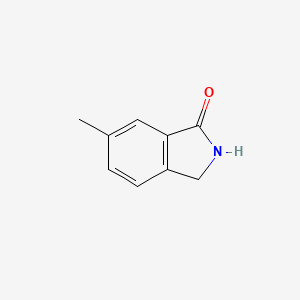
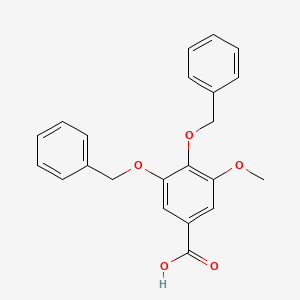
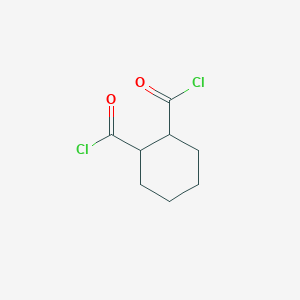
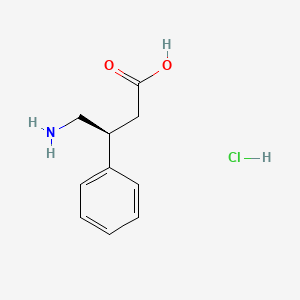
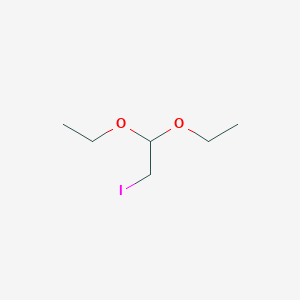
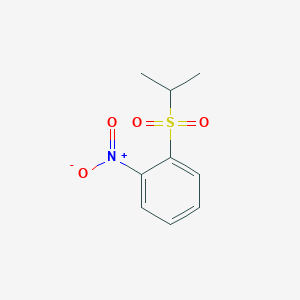
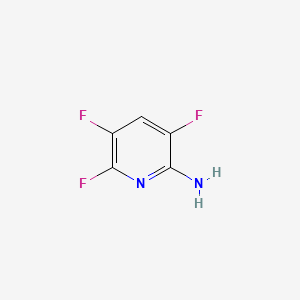
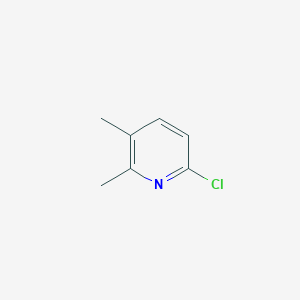
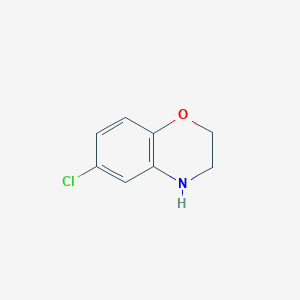
![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)
